5-Glutinen-3-ol
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Overview
Description
5-Glutinen-3-ol is a natural product derived from the plant Clausena excavata . It is a triterpenoid compound with the molecular formula C30H50O and a molecular weight of 426.72 g/mol . This compound is known for its various biological activities and potential therapeutic applications.
Preparation Methods
5-Glutinen-3-ol can be extracted from the barks of Clausena excavata using organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The extraction process typically involves high-resolution gas chromatography (HRGC) and HRGC coupled with mass spectrometry (GC/MS) for the characterization of the chemical constituents
Chemical Reactions Analysis
5-Glutinen-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of 5-glutinen-3-one, which has been shown to have potent anti-inflammatory properties .
Scientific Research Applications
5-Glutinen-3-ol has a wide range of scientific research applications. In chemistry, it is used as a reference standard and a synthetic precursor compound . In biology and medicine, it has been studied for its antibacterial, antioxidant, hemostatic, immunostimulatory, anti-inflammatory, hepatoprotective, gastroprotective, and anticancer effects . Its potential therapeutic applications include the treatment of chronic inflammatory diseases, liver diseases, gastrointestinal disorders, cardiovascular diseases, and cancer .
Mechanism of Action
The mechanism of action of 5-Glutinen-3-ol involves its interaction with various molecular targets and pathways. It has been shown to exert its effects through the modulation of inflammatory pathways, inhibition of oxidative stress, and enhancement of immune responses . The specific molecular targets and pathways involved in its action are still under investigation, but its anti-inflammatory and hepatoprotective effects are particularly noteworthy.
Comparison with Similar Compounds
5-Glutinen-3-ol is similar to other triterpenoids such as campesterol, stigmasterol, and β-sitosterol . it is unique in its specific biological activities and therapeutic potential. For example, 5-glutinen-3-one, a derivative of this compound, has been shown to be more potent than friedelanol in reducing inflammation . This highlights the uniqueness of this compound and its derivatives in comparison to other similar compounds.
Properties
IUPAC Name |
4,4,6a,6b,8a,11,11,14a-octamethyl-1,2,3,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydropicen-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-25(2)13-14-27(5)15-17-29(7)22-11-9-20-21(10-12-24(31)26(20,3)4)28(22,6)16-18-30(29,8)23(27)19-25/h9,21-24,31H,10-19H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSACQSILLSUII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C4CC=C5C(C4(CCC3(C2C1)C)C)CCC(C5(C)C)O)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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